molecular formula C18H22FN3O3S B2360097 5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034503-53-0

5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Katalognummer: B2360097
CAS-Nummer: 2034503-53-0
Molekulargewicht: 379.45
InChI-Schlüssel: GOWFFSWMZNTNTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel therapeutics for central nervous system (CNS) disorders. This synthetic small molecule features a benzenesulfonamide scaffold linked to a piperidine ring, a structural motif commonly associated with bioactive compounds. While direct studies on this specific molecule are limited, research on highly analogous structures, specifically those containing a 4-pyridin-2-ylpiperidine sulfonamide core, has demonstrated potent and selective inhibition of the glycine transporter 1 (GlyT1) . GlyT1 is a key protein responsible for regulating synaptic glycine levels, and its inhibition is a prominent strategy for enhancing NMDA receptor function . Given its structural similarity to these known inhibitors, this compound presents a valuable tool for researchers exploring the glycinergic system and its role in conditions such as schizophrenia and cognitive deficits. The presence of the fluorine and methoxy substituents on the benzene ring allows for fine-tuning of the molecule's electronic properties, metabolic stability, and binding affinity, making it a versatile intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes such as in vitro assay development, high-throughput screening, and lead compound optimization in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Eigenschaften

IUPAC Name

5-fluoro-2-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-25-17-3-2-15(19)12-18(17)26(23,24)21-13-14-6-10-22(11-7-14)16-4-8-20-9-5-16/h2-5,8-9,12,14,21H,6-7,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWFFSWMZNTNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Multi-step Synthesis from 4-Piperidone

A practical approach involves starting from 4-piperidone, as outlined in Scheme 1 and detailed in Table 2.

Table 2: Synthetic Route to (1-(pyridin-4-yl)piperidin-4-yl)methylamine

Step Reagents Conditions Product Yield (%)
1 4-Piperidone, NH2OH·HCl, Na2CO3 EtOH/H2O, reflux, 4h Oxime intermediate 85-90
2 LiAlH4 THF, 0°C→reflux, 6h 4-(Aminomethyl)piperidine 75-80
3 Boc2O, Et3N DCM, 0°C→RT, 12h N-Boc protected amine 90-95
4 4-Bromopyridine, K2CO3, KI (cat.) DMF, 80°C, 24h N-pyridyl intermediate 65-70
5 TFA or HCl DCM or dioxane, RT, 4h Target amine (as salt) 85-90
Overall yield - - - 35-45

The sequence begins with oxime formation, followed by reduction to generate the primary amine. Protection of the primary amine, N-arylation with 4-bromopyridine, and final deprotection deliver the desired amine precursor.

Alternative Route Using Reductive Amination

Based on the methods described for similar compounds in the literature, an alternative approach employs reductive amination between 1-(pyridin-4-yl)piperidin-4-carbaldehyde and ammonia or a masked ammonia equivalent, followed by reduction.

Sulfonamide Formation Strategy

The formation of the sulfonamide bond represents the critical step in the synthesis of the target compound. This reaction typically involves the nucleophilic substitution of the sulfonyl chloride by the primary amine.

General Procedure

The general procedure for sulfonamide formation is described in Table 3, based on similar methodologies reported in the literature.

Table 3: Sulfonamide Formation Reaction Conditions

Reagent Quantity Function
5-Fluoro-2-methoxybenzenesulfonyl chloride 1.0-1.1 eq Electrophile
(1-(Pyridin-4-yl)piperidin-4-yl)methylamine 1.0 eq Nucleophile
Base (TEA, DIPEA, or pyridine) 2.0-3.0 eq Acid scavenger
Solvent (DCM, THF, or acetonitrile) - Reaction medium
Temperature 0°C to RT -
Reaction time 4-12 h -
Typical yield 75-85% After purification

Optimized Protocol

Based on synthesis methods for related benzenesulfonamide derivatives, an optimized protocol for the preparation of the target compound has been developed:

  • In a flame-dried round-bottomed flask under nitrogen atmosphere, dissolve (1-(pyridin-4-yl)piperidin-4-yl)methylamine (1.0 eq) in anhydrous dichloromethane (10 mL/mmol).
  • Add triethylamine (2.5 eq) and cool the solution to 0°C.
  • Add 5-fluoro-2-methoxybenzenesulfonyl chloride (1.1 eq) in small portions over 30 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring by thin-layer chromatography.
  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with dichloromethane (3×).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (silica gel, appropriate gradient of methanol in dichloromethane) to obtain the target compound.

This approach typically yields the desired product in 75-85% yield with >95% purity.

Alternative Synthetic Strategies

Several alternative strategies can be employed for the synthesis of the target compound, particularly when certain precursors are unavailable or challenging to prepare.

Late-Stage Fluorination

Instead of using pre-fluorinated building blocks, late-stage fluorination can be employed to introduce the fluoro group at a later stage in the synthesis. This approach might be advantageous when the fluorinated precursors are expensive or difficult to access.

Sequential Coupling Approach

Based on the method described for similar compounds, a sequential coupling approach can be employed:

  • Form the sulfonamide bond between 5-fluoro-2-methoxybenzenesulfonyl chloride and 4-(aminomethyl)piperidine.
  • Protect the piperidine nitrogen if necessary.
  • Couple the piperidine nitrogen with 4-bromopyridine or 4-chloropyridine through transition metal-catalyzed coupling.
  • Remove any protecting groups to obtain the target compound.

This approach is particularly useful when the pyridyl-piperidine moiety is unstable under sulfonamide formation conditions.

Purification and Characterization

Purification of the target compound typically involves column chromatography followed by recrystallization. Based on methods described for similar compounds, the following purification protocol is recommended:

  • Initial purification by column chromatography (silica gel, gradient of methanol in dichloromethane, typically 0-5% methanol).
  • Recrystallization from an appropriate solvent system (ethyl acetate/hexanes or ethanol/water).
  • Characterization by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis.

Expected spectroscopic data for the target compound include characteristic signals for the aromatic protons, methoxy group, and methylene protons adjacent to the sulfonamide nitrogen.

Scale-up Considerations

When scaling up the synthesis of the target compound, several factors must be considered:

  • Heat Management : The exothermic nature of the sulfonylation reaction requires careful control of addition rates and efficient cooling systems.
  • Solvent Selection : Greener solvents like 2-methyltetrahydrofuran or cyclopentyl methyl ether can replace dichloromethane for larger-scale preparations.
  • Purification Strategy : Recrystallization is preferred over column chromatography for larger scales.

Table 4 presents a comparison of reaction conditions for different scales of synthesis.

Table 4: Scale-up Parameters for Target Compound Synthesis

Parameter Laboratory Scale (1-5 g) Medium Scale (10-50 g) Large Scale (>100 g)
Reactor type Round-bottomed flask Jacketed reactor Multi-purpose reactor
Cooling method Ice bath Circulating chiller Industrial cooling system
Addition rate of sulfonyl chloride 30 min 1-2 h 3-4 h
Concentration 0.1-0.2 M 0.2-0.3 M 0.3-0.4 M
Purification Column + Recrystallization Recrystallization Multi-stage crystallization
Typical yield 75-85% 70-80% 65-75%

Analyse Chemischer Reaktionen

Types of Reactions

5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of 5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects : The 5-fluoro group in the target compound may enhance metabolic stability compared to 5-chloro analogs (e.g., compound 17) . The 2-methoxy group likely reduces steric hindrance compared to bulkier substituents.

Pharmacological and Functional Comparisons

The table below highlights receptor binding and functional activity data for select analogs:

Compound ID Target Receptor(s) Ki (nM) EC₅₀ (nM) Selectivity Notes
Compound 9 α1A-/α1D-Adrenoceptor antagonist 50 0.8 (α1A), 1.1 (α1D) 5-fold preference over α1B subtype; α2-adrenoceptor Ki = 858 nM
Compound 10 α1A/α1D-Adrenoceptor antagonist N/A N/A Designed for uroselective α1 antagonism
Compound 16 Dual α2A/5-HT7 receptor antagonist N/A N/A Tested for antidepressant-like properties

Key Observations :

  • Receptor Selectivity : The pyridin-4-yl group in the target compound may confer distinct selectivity profiles compared to dihydrobenzofuran-containing analogs (e.g., compound 16), which target dual α2A/5-HT7 receptors .
  • Functional Efficacy : Fluorine at position 5 (target compound) may improve binding affinity relative to chlorine (compound 17), as seen in studies where fluoro-substituted analogs exhibit enhanced receptor interactions .

Biologische Aktivität

5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a fluorine atom, a methoxy group, and a benzenesulfonamide moiety. The presence of both pyridine and piperidine rings enhances its biological activity and reactivity.

Chemical Formula

PropertyValue
Molecular FormulaC21_{21}H27_{27}FN2_{2}O3_{3}S
Molecular Weight438.6 g/mol
CAS Number1235339-86-2

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit potent anticancer activity. A study evaluated various analogs against L1210 mouse leukemia cells, revealing significant inhibition of cell proliferation with IC50_{50} values in the nanomolar range. The mechanism was linked to the intracellular release of active metabolites that disrupt nucleotide synthesis pathways .

Anti-inflammatory Effects

The compound is also investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby exerting therapeutic effects in conditions characterized by excessive inflammation .

The proposed mechanism of action involves binding to specific enzymes or receptors, leading to modulation of their activity. For instance, it may inhibit key enzymes in the inflammatory cascade or interfere with cancer cell signaling pathways .

Study 1: Anticancer Activity Evaluation

In a notable study, various derivatives of the compound were tested for their cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that modifications to the structure significantly influenced biological activity.

CompoundCell LineIC50_{50} (µM)
5-fluoro derivativeMCF-71.003
Unsubstituted analogA5490.72

These findings underscore the importance of structural modifications in enhancing anticancer efficacy .

Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory potential of the compound. It was found to significantly reduce pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha25075
IL-620050

The reduction in cytokine levels indicates a strong anti-inflammatory effect .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-chloro-2-methoxy-N-(pyridinyl)piperidineFluorine instead of chlorineDifferent halogen may influence reactivity
N-(pyridinyl)piperidine derivativesContains pyridine and piperidineVaries in substituents affecting biological activity
5-chloro-N-(pyridinyl)sulfonamidesSulfonamide core with pyridineSimilar sulfonamide functionality but lacks methoxy

The uniqueness of the target compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties not found in similar compounds .

Q & A

Basic Research Questions

Q. What are the critical structural features influencing the biological activity of 5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide?

  • Methodological Answer : The compound’s activity is influenced by its substituents:

  • Fluorine at position 5 enhances electronegativity and metabolic stability.
  • Methoxy group at position 2 modulates solubility and steric interactions.
  • Piperidine-pyridine moiety facilitates binding to hydrophobic pockets in biological targets.
  • Sulfonamide linkage enables hydrogen bonding with enzymes or receptors.
    Structural analogs (e.g., chloro or bromo variants) show altered potency due to electronic effects .

Q. What synthetic strategies optimize the yield of this compound?

  • Methodological Answer : Multi-step synthesis involves:

  • Sulfonylation : Coupling benzenesulfonyl chloride with the piperidine-pyridine intermediate under inert conditions.
  • Piperidine functionalization : Use of palladium catalysts for cross-coupling reactions (e.g., pyridin-4-yl substitution).
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 ratio) achieves >95% purity.
    Reaction optimization (e.g., 60°C, THF solvent) minimizes by-products like unreacted intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data collection : Use a single crystal (0.2 × 0.1 × 0.1 mm³) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Parameters : Triclinic system (space group P1), with unit cell dimensions (e.g., a = 13.6081 Å, b = 14.5662 Å).
  • Refinement : SHELXL-2018/3 for full-matrix least-squares refinement.
    This method confirmed the sulfonamide’s planar geometry and piperidine chair conformation in related compounds .

Q. What methodologies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative assays : Test the compound alongside analogs (e.g., 5-chloro or 5-bromo derivatives) under identical conditions.
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity.
  • Statistical analysis : Apply ANOVA to assess variability in IC50 values across cell lines (e.g., HEK293 vs. HepG2).
    Discrepancies in GPR119 agonist activity were resolved by controlling for cell-specific expression levels .

Q. How to evaluate metabolic stability in preclinical models?

  • Methodological Answer :

  • In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • In vivo : Administer 10 mg/kg orally to Sprague-Dawley rats; collect plasma at 0, 1, 2, 4, 8, 24 hrs.
  • Data interpretation : Calculate half-life (t½) and clearance (Cl) using non-compartmental analysis (Phoenix WinNonlin).
    Studies on GPR119 agonists showed t½ > 6 hrs in rodents, correlating with sustained glucose-lowering effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.